molecular formula C21H23N5O5 B14567347 Cbz-Aib-Tyr-N3 CAS No. 61480-03-3

Cbz-Aib-Tyr-N3

Cat. No.: B14567347
CAS No.: 61480-03-3
M. Wt: 425.4 g/mol
InChI Key: QXDXCUHCNMCWPD-KRWDZBQOSA-N
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Description

Cbz-Aib-Tyr-N3 is a synthetic tripeptide derivative featuring three key modifications:

  • Cbz (Carbobenzyloxy): A protective group commonly used in peptide synthesis to shield amines from undesired reactions during coupling steps .
  • Aib (α-Aminoisobutyric Acid): A non-proteinogenic amino acid with a methyl-substituted α-carbon, known to enforce rigid helical conformations in peptides due to its steric and stereoelectronic properties .
  • Tyr (Tyrosine): A proteinogenic amino acid with a phenolic hydroxyl group, offering sites for post-translational modifications (e.g., phosphorylation) or interactions with biological targets .
  • N3 (Azide): A functional group enabling bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation applications .

This compound is likely utilized in drug discovery, bioconjugation, or as a precursor for metal coordination complexes.

Properties

CAS No.

61480-03-3

Molecular Formula

C21H23N5O5

Molecular Weight

425.4 g/mol

IUPAC Name

benzyl N-[1-[[(2S)-1-azido-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C21H23N5O5/c1-21(2,24-20(30)31-13-15-6-4-3-5-7-15)19(29)23-17(18(28)25-26-22)12-14-8-10-16(27)11-9-14/h3-11,17,27H,12-13H2,1-2H3,(H,23,29)(H,24,30)/t17-/m0/s1

InChI Key

QXDXCUHCNMCWPD-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-])NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N=[N+]=[N-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Mechanism of Action

The mechanism of action of Cbz-Aib-Tyr-N3 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below highlights key differences between Cbz-Aib-Tyr-N3 and related compounds:

Compound Key Features Applications Reference ID
This compound Cbz-protected N-terminus, Aib backbone, Tyr side chain, C-terminal azide Click chemistry, peptide-drug conjugates, metal coordination
Bz-3-iqtz Benzoyl-protected triazole and isoquinoline subunits, Ru(II) coordination Catalysis, luminescent materials
Cbz-(R)-3-Aminoisobutyric Acid Stereospecific Aib derivative with Cbz protection Peptide backbone stabilization, foldamer design
Cbz-3-aminotetrahydrofuran Cbz-protected cyclic amine, calibration data available Synthetic intermediates, chiral building blocks
Key Insights:
  • Aib vs. Proteinogenic Amino Acids: Aib’s methyl groups restrict conformational flexibility compared to glycine or alanine, enhancing peptide stability .
  • Azide vs. Triazole : While both enable click chemistry, azides (this compound) require Cu(I) catalysis, whereas triazoles (Bz-3-iqtz) are stable reaction products .
  • Protective Groups : Cbz offers acid-labile protection, contrasting with Ru(II)-stabilized benzoyl groups in Bz-3-iqtz .

Spectroscopic and Crystallographic Data

provides crystallographic data for Bz-3-iqtz (CCDC 1946238) and Pbz-3-iqtz (CCDC 1946240), revealing planar triazole rings and Ru(II) coordination geometries. While direct data for this compound is unavailable, its azide group is expected to exhibit distinct IR absorption (~2100 cm⁻¹) compared to triazoles (~1600 cm⁻¹) . Tyrosine’s UV-Vis absorbance (~274 nm) may also differ from isoquinoline-based ligands in Bz-3-iqtz, which absorb at longer wavelengths due to extended conjugation .

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